molecular formula C40H77NO3 B14308429 Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate CAS No. 113394-07-3

Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate

Cat. No.: B14308429
CAS No.: 113394-07-3
M. Wt: 620.0 g/mol
InChI Key: NMZGBXXLZPCYJR-UHFFFAOYSA-N
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Description

Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is a synthetic organic compound characterized by its long alkyl chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate typically involves the reaction of octadecylamine with a suitable precursor. One common method is the condensation reaction between octadecylamine and a butenoic acid derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo or hydroxyl derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles, such as sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: It is studied for its potential role in cell membrane interactions and as a model compound for lipid research.

    Medicine: It is explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate involves its interaction with cell membranes and other molecular targets. Its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The compound may also interact with specific proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.

    Octadecylsilane: Used in chromatography as a stationary phase.

    Ethyl 3-(octadecylamino)propanoate: A related compound with similar functional groups.

Uniqueness

Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties

Properties

CAS No.

113394-07-3

Molecular Formula

C40H77NO3

Molecular Weight

620.0 g/mol

IUPAC Name

octadecyl 4-(octadecylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-39(42)35-36-40(43)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,41,42)

InChI Key

NMZGBXXLZPCYJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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